ethyl 4-(6-oxopyrido[2,3-e]pyrrolo[1,2-a]pyrazin-5(6H)-yl)butanoate
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Overview
Description
Ethyl 4-(6-oxopyrido[2,3-e]pyrrolo[1,2-a]pyrazin-5(6H)-yl)butanoate is a novel compound that belongs to the class of pyrrolopyrazines. This complex heterocyclic compound has garnered significant attention due to its potential applications in various scientific fields such as medicinal chemistry, organic synthesis, and materials science. The unique structural motif of this compound, characterized by fused pyrrolo and pyrazine rings, makes it a compelling subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(6-oxopyrido[2,3-e]pyrrolo[1,2-a]pyrazin-5(6H)-yl)butanoate typically involves a multi-step synthetic route. One common method starts with the formation of the core pyrrolo[1,2-a]pyrazine scaffold through a cyclization reaction. The process includes the following steps:
Formation of Pyrrolo[1,2-a]pyrazine Core: : This involves the reaction of a suitable pyrrole derivative with an appropriate dihalogenated precursor, using a base such as sodium hydride (NaH) under an inert atmosphere.
Introduction of the Pyridine Ring: : Subsequent reactions with pyridine carboxylic acid derivatives under dehydrating conditions yield the desired fused heterocycle.
Esterification: : The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid to obtain this compound.
Industrial Production Methods
On an industrial scale, the production of this compound requires optimization of reaction conditions to maximize yield and purity while minimizing costs. Key factors include:
Choice of Solvent: : Use of high-boiling solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate reactions at elevated temperatures.
Catalysts: : Employing efficient catalysts to drive the cyclization and esterification reactions.
Purification: : Utilizing advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(6-oxopyrido[2,3-e]pyrrolo[1,2-a]pyrazin-5(6H)-yl)butanoate undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding carboxylic acids.
Reduction: : Reduction with hydrogen gas (H₂) over palladium (Pd) catalyst can yield reduced analogs with different degrees of saturation in the heterocyclic rings.
Substitution: : Electrophilic substitution reactions with halogens or sulfonates can modify the functional groups attached to the heterocyclic scaffold.
Common Reagents and Conditions
Oxidizing Agents: : KMnO₄, CrO₃
Reducing Agents: : H₂/Pd, lithium aluminum hydride (LiAlH₄)
Substitution Reagents: : Halogens (Cl₂, Br₂), sulfonates (RSO₃H)
Reaction Conditions: : Reflux conditions, inert atmosphere (argon or nitrogen), and appropriate solvents (e.g., DMF, DMSO).
Major Products Formed
Oxidation: : Formation of carboxylic acids and ketones.
Reduction: : Generation of partially or fully saturated pyrrolo[1,2-a]pyrazine derivatives.
Substitution: : Introduction of halogenated or sulfonated functional groups.
Scientific Research Applications
Ethyl 4-(6-oxopyrido[2,3-e]pyrrolo[1,2-a]pyrazin-5(6H)-yl)butanoate has diverse scientific research applications, including:
Chemistry
Organic Synthesis: : Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology
Biological Activity: : Studies indicate potential antimicrobial and anticancer properties, making it a candidate for drug discovery research.
Medicine
Pharmaceuticals: : Potential use as a scaffold for developing new therapeutic agents targeting specific biological pathways.
Industry
Materials Science: : Applications in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of ethyl 4-(6-oxopyrido[2,3-e]pyrrolo[1,2-a]pyrazin-5(6H)-yl)butanoate involves interaction with specific molecular targets and pathways. Detailed studies reveal:
Molecular Targets: : Binding to enzyme active sites or receptors, modulating their activity.
Pathways Involved: : Inhibition of enzymatic activity or alteration of signaling pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Unique Features
Structural Uniqueness: : The fused pyrrolo[1,2-a]pyrazine and pyridine rings confer distinct chemical and biological properties.
Versatility: : Broad range of applications across different scientific disciplines.
Similar Compounds
Ethyl 4-(5-oxopyrido[2,3-e]pyrazolo[1,2-a]pyridin-6(5H)-yl)butanoate: : Similar structure with a pyrazolo moiety instead of a pyrrolo ring.
Ethyl 4-(5-oxopyrido[2,3-d]pyrrolo[1,2-a]triazol-6(5H)-yl)butanoate: : Incorporates a triazole ring, offering different reactivity and applications.
Properties
IUPAC Name |
ethyl 4-(7-oxo-2,8,10-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaen-8-yl)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-2-22-14(20)8-5-11-19-15-12(6-3-9-17-15)18-10-4-7-13(18)16(19)21/h3-4,6-7,9-10H,2,5,8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVWWACBMNLAPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN1C2=C(C=CC=N2)N3C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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